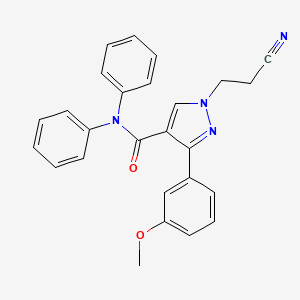![molecular formula C13H18FNO2S B5187701 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine is a chemical compound that belongs to the family of sulfonyl piperidines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. The compound has been used in several studies to investigate the mechanism of action of enzymes and their inhibition.
Mécanisme D'action
The mechanism of action of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine involves the binding of the compound to the active site of enzymes. The compound forms a covalent bond with the enzyme, thereby inhibiting its activity. The inhibition of enzyme activity leads to a decrease in the production of certain compounds, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine depend on the specific enzyme that is inhibited. The compound has been found to have anti-inflammatory, analgesic, and anti-tumor effects in several studies. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine is its potency as an enzyme inhibitor. The compound has been found to be effective at very low concentrations, making it a useful tool for studying enzyme activity. However, the compound can also be toxic at high concentrations, which can limit its use in certain experiments. The compound is also relatively expensive, which can be a limitation for some researchers.
Orientations Futures
There are several future directions for the study of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the compound's potential applications in the treatment of diseases such as Alzheimer's and cancer. The compound could also be used as a tool for studying the mechanism of action of enzymes and their inhibition. Overall, the study of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine has the potential to lead to the development of new therapies for a variety of diseases and to advance our understanding of enzyme function.
Méthodes De Synthèse
The synthesis of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzene sulfonyl chloride with 2-ethylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then purified and recrystallized to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound with minimal impurities.
Propriétés
IUPAC Name |
2-ethyl-1-(4-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDRTORDFRRGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)

![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)

![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)